Benzeneacetamide, N-[1-(aminocarbonyl)-3-methylbutyl]-alpha-methyl-4-(2-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetamide, N-[1-(aminocarbonyl)-3-methylbutyl]-alpha-methyl-4-(2-methylpropyl)- is a complex organic compound with a unique structure that includes a benzene ring, an acetamide group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetamide, N-[1-(aminocarbonyl)-3-methylbutyl]-alpha-methyl-4-(2-methylpropyl)- typically involves multiple steps, starting with the preparation of the benzeneacetamide core. This can be achieved through the reaction of benzene with acetic anhydride in the presence of a catalyst to form benzeneacetamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Benzeneacetamide, N-[1-(aminocarbonyl)-3-methylbutyl]-alpha-methyl-4-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzeneacetamide, N-[1-(aminocarbonyl)-3-methylbutyl]-alpha-methyl-4-(2-methylpropyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of Benzeneacetamide, N-[1-(aminocarbonyl)-3-methylbutyl]-alpha-methyl-4-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenylacetamide: A simpler analog with a similar core structure but lacking the additional substituents.
Benzamide: Another related compound with a benzene ring and an amide group but different substituents.
N-phenylacetamide: Similar structure but with different functional groups attached to the benzene ring.
Uniqueness
Benzeneacetamide, N-[1-(aminocarbonyl)-3-methylbutyl]-alpha-methyl-4-(2-methylpropyl)- is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H30N2O2 |
---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
4-methyl-2-[2-[4-(2-methylpropyl)phenyl]propanoylamino]pentanamide |
InChI |
InChI=1S/C19H30N2O2/c1-12(2)10-15-6-8-16(9-7-15)14(5)19(23)21-17(18(20)22)11-13(3)4/h6-9,12-14,17H,10-11H2,1-5H3,(H2,20,22)(H,21,23) |
InChI Key |
JGBGRKVWIMSUHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC(CC(C)C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.